molecular formula C12H14ClNO B3024772 1-[(2-Chlorophenyl)methyl]piperidin-4-one CAS No. 135576-51-1

1-[(2-Chlorophenyl)methyl]piperidin-4-one

Cat. No.: B3024772
CAS No.: 135576-51-1
M. Wt: 223.7 g/mol
InChI Key: KFEWRNNUYYDFIO-UHFFFAOYSA-N
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Description

Significance of the Piperidin-4-one Scaffold in Organic and Heterocyclic Chemistry

The piperidin-4-one scaffold is a ubiquitous structural motif found in a wide array of biologically active compounds and natural products. Its significance stems from its role as a versatile intermediate in the synthesis of pharmacologically important molecules. nih.govsemanticscholar.org The presence of the piperidine (B6355638) ring is a common feature in many pharmaceuticals, contributing to desirable properties such as improved solubility and the ability to cross biological membranes.

The chemical reactivity of the piperidin-4-one core allows for modifications at several positions. The ketone at the 4-position can undergo a variety of reactions, including reduction to an alcohol, reductive amination to introduce new functional groups, and reactions with organometallic reagents. The nitrogen atom at the 1-position is readily functionalized, typically through N-alkylation or N-acylation, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the resulting molecule.

This chemical tractability has led to the synthesis of a vast library of piperidin-4-one derivatives with diverse pharmacological activities. Research has demonstrated that compounds containing this scaffold can exhibit properties including:

Anticancer Activity nih.gov

Anti-HIV Activity nih.gov

Analgesic and Anti-inflammatory Effects chemrevlett.com

Antiviral and Antimicrobial Properties rdd.edu.iq

Central Nervous System (CNS) Depressant and Anticonvulsant Activities chemrevlett.com

The adaptability of the piperidin-4-one scaffold makes it a privileged structure in medicinal chemistry, continually inspiring the development of new synthetic methodologies and the discovery of novel therapeutic agents. googleapis.com

Contextualization of 1-[(2-Chlorophenyl)methyl]piperidin-4-one within the N-Substituted Piperidinone Class

This compound belongs to the broad class of N-substituted piperidin-4-ones. In this specific molecule, the nitrogen atom of the piperidin-4-one ring is substituted with a 2-chlorobenzyl group. This substitution is significant as it introduces an aromatic ring with a specific halogen substitution pattern, which can influence the compound's steric and electronic properties, and consequently its chemical reactivity and potential biological activity.

The synthesis of such N-substituted piperidin-4-ones is typically achieved through the N-alkylation of piperidin-4-one with a suitable alkylating agent. In the case of this compound, this would involve the reaction of piperidin-4-one with 2-chlorobenzyl chloride. This reaction is a standard nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the behavior of analogous N-substituted piperidin-4-ones. The presence of the 2-chlorobenzyl group is expected to impact the molecule's lipophilicity and its potential interactions with biological targets. The chlorine atom at the ortho position of the phenyl ring can influence the conformation of the benzyl (B1604629) group relative to the piperidine ring due to steric hindrance, which in turn could affect its binding to receptors or enzymes.

The table below provides a summary of the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 221147-73-1
Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
Canonical SMILES C1CN(CC2=CC=CC=C2Cl)CCC1=O

Further research into this specific compound would be necessary to fully elucidate its unique chemical and pharmacological profile. However, its structural relationship to a well-established class of medicinally important compounds suggests its potential as an intermediate for the synthesis of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWRNNUYYDFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474789
Record name 1-[(2-chlorophenyl)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135576-51-1
Record name 1-[(2-chlorophenyl)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Chlorophenyl Methyl Piperidin 4 One and Analogues

Conventional and Classical Synthesis Approaches

Traditional methods for synthesizing the piperidin-4-one scaffold have been well-established for decades, primarily relying on multi-step reaction sequences and classic condensation reactions.

The construction of substituted piperidin-4-ones can be achieved through various multi-step pathways. Retrosynthetic analysis often involves strategies like the Dieckmann cyclization of a δ-amino β-ketoester. Another classical approach, developed by Petrenko-Kritschenko and later refined by Baliah and coworkers, involves the condensation of an acetonedicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. This reaction leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, which can be further modified.

For a specifically N-substituted compound like 1-[(2-Chlorophenyl)methyl]piperidin-4-one, a common multi-step strategy involves first constructing the core piperidin-4-one ring, followed by N-alkylation. This can be achieved by reacting piperidin-4-one with 2-chlorobenzyl chloride. Alternatively, a primary amine, in this case (2-chlorophenyl)methanamine, can be used as the nitrogen source in a cyclization reaction with other components to build the ring system directly.

Another versatile multi-step approach involves the hydrogenation of corresponding pyridine (B92270) derivatives. This fundamental process, while sometimes requiring harsh conditions like high temperature and pressure, is a key method in modern organic synthesis for accessing the piperidine (B6355638) core.

One of the most efficient and widely used methods for synthesizing the piperidin-4-one skeleton is the Mannich condensation reaction. This multicomponent reaction is a cornerstone of organic synthesis, valued for its ability to form carbon-carbon and carbon-nitrogen bonds in a single step. The typical reaction involves the one-pot condensation of a ketone (e.g., ethyl methyl ketone, acetone), an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate (B1210297).

The Petrenko-Kritschenko piperidone synthesis is a classic example of this type of multicomponent ring-condensation. It utilizes an aldehyde, a 3-keto acid derivative, and ammonia or a primary amine to form the 4-piperidone (B1582916) ring. This approach is highly versatile; for instance, reacting an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium acetate in an ethanol (B145695) medium is a common procedure for producing various 2,6-diaryl-substituted piperidin-4-ones. The reaction is foundational for creating a wide array of analogues by simply varying the aldehyde and ketone starting materials. For the target compound, 2-chlorobenzaldehyde (B119727) would be a logical starting material in such a condensation.

Green Chemistry Principles and Sustainable Synthesis

In response to growing environmental concerns, modern synthetic chemistry has increasingly adopted green chemistry principles. This shift is evident in the development of sustainable methodologies for producing piperidin-4-ones, focusing on safer solvents, energy efficiency, and waste reduction.

Deep Eutectic Solvents (DESs) have emerged as a greener alternative to traditional volatile organic solvents. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. They are advantageous due to their low vapor pressure, non-flammability, biodegradability, and simple preparation from inexpensive components.

The synthesis of piperidin-4-one derivatives has been successfully demonstrated using DES as the reaction medium. For example, a deep eutectic solvent composed of glucose and urea (B33335) was found to be an inexpensive and effective medium for synthesizing various piperidin-4-one derivatives, achieving yields between 68% and 82%. Choline chloride-based DESs are also commonly used for various organic syntheses. The use of these green solvents represents a significant step towards environmentally benign synthetic methods for this class of compounds.

Research Findings on DES in Piperidin-4-one Synthesis
Deep Eutectic Solvent (DES)ReactantsProduct TypeReported YieldsReference
Glucose-UreaAromatic aldehydes, Ketones, Ammonium acetate2,6-disubstituted piperidin-4-ones68% - 82%
Choline chloride-GlucoseHydroxybenzaldehydes, Ketones, Ammonia2,6-bis(hydroxyphenyl) piperidin-4-onesBetter than other literature methods

Stereoselective Synthesis of Piperidin-4-one Scaffolds

The synthesis of the piperidin-4-one ring with control over its stereochemistry is a significant challenge in organic chemistry. Chiral piperidines are prevalent in pharmaceuticals, making the development of asymmetric routes to these scaffolds a key area of research. nih.govnih.gov

Development of Asymmetric Synthetic Routes

Asymmetric synthesis of the piperidine ring is crucial for accessing enantiomerically pure compounds. Various strategies have been developed to achieve this, moving beyond classical resolutions to more elegant catalytic and auxiliary-controlled methods. electronicsandbooks.com These routes often involve the asymmetric reduction of precursor molecules or the stereoselective formation of the heterocyclic ring from acyclic starting materials. researchgate.net

One innovative approach involves the catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines. This method utilizes a chiral copper catalyst to mediate an intramolecular hydrogen atom transfer, effectively creating a chiral δ-amino nitrile. This intermediate can then be converted into a chiral piperidine, representing a novel (5+1) synthetic disconnection. nih.gov Another strategy is the asymmetric dearomatization of readily available pyridine compounds. A chemo-enzymatic approach, for instance, uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Furthermore, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine under reducing conditions offers a direct route to various chiral piperidines with excellent stereoselectivity. dicp.ac.cn

Table 1: Overview of Asymmetric Synthetic Routes to Chiral Piperidines

Method Key Features Precursor(s) Catalyst/Reagent Ref.
Enantioselective δ C-H Cyanation C-H functionalization via N-centered radical relay. Acyclic amines Chiral Copper (Cu) catalyst nih.gov
Asymmetric Dearomatization Chemo-enzymatic cascade reaction. Activated Pyridines Amine Oxidase/Ene Imine Reductase nih.gov
Asymmetric Reductive Transamination Reduction-induced transamination. Pyridinium salts Rhodium (Rh) catalyst, Chiral primary amine dicp.ac.cn
Asymmetric Ketone Reduction Ring-closing metathesis and selective dihydroxylation. α-azido aryl ketones β-cyclodextrin or Oxazaborolidine catalyst researchgate.net

Chiral Auxiliary and Catalyst Applications in Piperidine Ring Formation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed. sigmaaldrich.com This strategy has been successfully applied to the synthesis of piperidine rings. For example, carbohydrate-based auxiliaries, such as those derived from arabinopyranosylamine, have been used in stereoselective Mannich-Michael reaction sequences to produce 2-substituted piperidinone derivatives with high asymmetric induction. researchgate.net Oxazolidinones, popularized by David Evans, are another class of powerful chiral auxiliaries used in stereoselective aldol (B89426) and alkylation reactions that can be adapted for piperidinone synthesis.

In addition to auxiliaries, chiral catalysts play a pivotal role. Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Dirhodium tetracarboxylate catalysts, for instance, have demonstrated high enantioselectivity in the cyclopropanation of exocyclic olefins, a reaction type that can be applied to the formation of spiro-piperidine systems. acs.org The selection of the catalyst and its chiral ligand is critical for achieving high levels of stereocontrol. nih.gov

Table 2: Examples of Chiral Auxiliaries and Catalysts in Piperidine Synthesis

Type Example Application Key Transformation Ref.
Chiral Auxiliary Carbohydrate-derived (e.g., N-Glycosyl imines) Diastereoselective Mannich-Michael reactions Formation of 2-substituted piperidinones researchgate.net
Chiral Auxiliary Oxazolidinones Stereoselective aldol and alkylation reactions Formation of chiral centers prior to or during cyclization wikipedia.org
Chiral Auxiliary Pseudoephedrine Asymmetric alkylation to form optically active acids/amines Creation of chiral building blocks for cyclization wikipedia.org
Chiral Catalyst Chiral Copper (Cu) Complexes Enantioselective C-H cyanation Asymmetric formation of δ-amino nitriles nih.gov
Chiral Catalyst Dirhodium (Rh) Tetracarboxylates Asymmetric cyclopropanation Formation of azaspiro[n.2]alkanes acs.org
Chiral Catalyst Palladium (Pd) with Chiral Ligands Enantioselective aza-Heck cyclization Asymmetric formation of the piperidine ring nih.gov

Alkylation and Cyclization Strategies for N-Substitution

The introduction of the 2-chlorobenzyl group onto the piperidin-4-one nitrogen is a defining step in the synthesis of the target compound. This is typically achieved either by direct N-alkylation of a pre-formed piperidin-4-one ring or by incorporating the N-substituent into an acyclic precursor that is subsequently cyclized.

N-Alkylation Reactions on Piperidin-4-one

Direct N-alkylation is a common and straightforward method for synthesizing N-substituted piperidin-4-ones. The reaction typically involves the nucleophilic substitution of an alkyl halide, in this case, 2-chlorobenzyl chloride, by the secondary amine of the piperidin-4-one ring. rsc.org The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent can range from polar protic solvents like ethanol to aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). researchgate.netchemicalforums.com For particularly reactive electrophiles like p-methoxybenzyl chloride, which is prone to SN1 reactions, an aprotic solvent like DCM may be preferred to avoid side reactions with the solvent (e.g., ethanol). chemicalforums.com Careful control of stoichiometry is important to prevent over-alkylation, which would result in the formation of a quaternary ammonium salt. researchgate.net

Table 3: Conditions for N-Alkylation of Piperidin-4-one

Alkylating Agent Base Solvent Temperature Key Considerations Ref.
Alkyl Bromide/Iodide K₂CO₃ Dry DMF Room Temp Standard conditions for secondary amines. researchgate.net
Alkyl Bromide/Iodide NaH Dry DMF 0°C to Room Temp Stronger base, useful for less reactive systems. researchgate.net
2-chlorobenzyl chloride K₂CO₃ Ethanol 80°C (Microwave) Effective for various substituted benzyl (B1604629) chlorides. chemicalforums.com
4-methoxybenzyl chloride DIPEA DCM Room Temp Milder conditions for reactive SN1 electrophiles. chemicalforums.com
Phenylacetaldehyde Et₃N 1,2-Dichloroethane Not specified Reductive amination followed by reduction (e.g., NaBH(OAc)₃). sciencemadness.org

Intramolecular Cyclization Approaches to the Piperidine Ring

Intramolecular cyclization offers an alternative strategy where the N-substituent is incorporated before the ring is formed. nih.gov This approach involves designing an acyclic precursor that contains both the nitrogen atom (already bearing the 2-chlorobenzyl group) and a reactive moiety that can participate in ring closure. nih.gov These methods can offer excellent control over the substitution pattern of the final product. googleapis.com

A variety of cyclization reactions can be employed. The aza-Prins cyclization, for example, involves the reaction of an N-substituted homoallylic amine with an aldehyde, which triggers a cyclization cascade to form the piperidine ring. nih.govresearchgate.net Other methods include metal-catalyzed cyclizations, such as palladium-catalyzed intramolecular hydroamination, and radical cyclizations. nih.govorganic-chemistry.org Electroreductive cyclization of an imine with a terminal dihaloalkane is another modern approach that avoids the use of harsh chemical reagents. beilstein-journals.org The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Table 4: Selected Intramolecular Cyclization Strategies for Piperidine Synthesis

Cyclization Type Precursor Type Catalyst/Reagent Key Features Ref.
Aza-Prins Cyclization N-Substituted homoallylic amine + Aldehyde Lewis or Brønsted Acid (e.g., AlCl₃, TFA) Forms C-C and C-N bonds, often with high diastereoselectivity. nih.govorganic-chemistry.org
Hydroamination (Intramolecular) N-Substituted aminoalkene Gold (Au), Palladium (Pd), or Rhodium (Rh) catalyst Direct addition of N-H across a C=C bond. nih.govorganic-chemistry.org
Reductive Amination (Intramolecular) Amino-ketoester Reducing agent (e.g., NaBH₃CN) Forms the piperidine ring via an intermediate iminium ion. ajchem-a.com
Radical Cyclization N-Substituted amine with an unsaturated bond and a radical initiator source Radical initiator (e.g., AIBN, Triethylborane) Forms a C-C bond via a radical intermediate. nih.gov
Electroreductive Cyclization Imine + Terminal Dihaloalkane Electrochemical cell Forms the ring via a radical anion intermediate. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of the 1 2 Chlorophenyl Methyl Piperidin 4 One Scaffold

General Reactivity Profile of Piperidin-4-one Derivatives

Piperidin-4-one and its derivatives are cornerstone intermediates in the synthesis of numerous pharmaceutical agents and natural products. The piperidine (B6355638) ring is a ubiquitous structural motif in many biologically active compounds. The reactivity of the piperidin-4-one core is characterized by two main features: the nucleophilicity of the ring nitrogen and the electrophilicity of the carbonyl carbon at the C-4 position.

The ketone functionality is a hub of chemical reactivity, readily participating in nucleophilic addition and condensation reactions. This allows for its conversion into a multitude of other functional groups, serving as a gateway to a vast number of piperidine-based derivatives. The nitrogen atom, being a tertiary amine in the case of 1-[(2-chlorophenyl)methyl]piperidin-4-one, is generally non-reactive in substitution reactions unless the N-substituent is cleaved. However, its presence influences the conformation of the six-membered ring, which is typically a chair conformation, and can affect the stereochemical outcome of reactions at the C-4 carbonyl and adjacent positions.

The synthesis of the piperidin-4-one ring system itself is most commonly achieved through a Mannich condensation reaction, which involves the condensation of an aldehyde, a primary amine or ammonia (B1221849), and a ketone with two α-hydrogens. This robust reaction highlights the fundamental reactivity of the components that assemble to form this versatile scaffold.

Transformations of the Carbonyl Group

The carbonyl group at the C-4 position is the most reactive site for transformations on the this compound scaffold. It readily undergoes reactions typical of ketones, leading to a variety of functionalized piperidine derivatives.

The carbonyl group of piperidin-4-one derivatives reacts with hydroxylamine (B1172632) and its derivatives to form oximes and related compounds. This condensation reaction is a reliable method for introducing a C=N bond, which can serve as a precursor for further synthetic manipulations or as a key feature in biologically active molecules.

The reaction of a piperidin-4-one with hydroxylamine hydrochloride, typically in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), yields the corresponding piperidin-4-one oxime. The absence of a carbonyl stretching frequency and the appearance of C=N and O-H stretching frequencies in IR spectra confirm the conversion. Further derivatization of the oxime is common, leading to compounds such as oxime ethers and oxime esters, which have been investigated for their antimicrobial properties.

Table 1: Examples of Oxime-Related Derivatizations of Piperidin-4-ones

Reactant Reagent(s) Product Type Reference
Substituted Piperidin-4-one Hydroxylamine Hydrochloride, Pyridine Piperidin-4-one Oxime nih.gov
Substituted Piperidin-4-one Oxime Carboxylic Acids, POCl₃, Pyridine Piperidin-4-one Oxime Ester sciencemadness.org
Substituted Piperidin-4-one Thiosemicarbazide, HCl Piperidin-4-one Thiosemicarbazone nih.govcommonorganicchemistry.com

This table is interactive. Click on the headers to sort.

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 1-[(2-chlorophenyl)methyl]piperidin-4-ol. This transformation is a fundamental step in the synthesis of many pharmacologically important piperidine derivatives.

The most common and convenient reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com This mild reducing agent is highly selective for aldehydes and ketones, and the reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. commonorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate. numberanalytics.comyoutube.com Subsequent protonation by the solvent during the reaction or acidic workup yields the final alcohol product. masterorganicchemistry.comyoutube.com The reduction of an unsymmetrical ketone like a substituted piperidin-4-one creates a new stereocenter at the C-4 position, resulting in a racemic mixture of cis and trans isomers unless a stereoselective reducing agent is employed.

Table 2: Conditions for the Reduction of Piperidin-4-ones

Substrate Reducing Agent Solvent(s) Product Reference
N-Substituted Piperidin-4-one Sodium Borohydride (NaBH₄) Methanol (MeOH) and/or Tetrahydrofuran (THF) N-Substituted Piperidin-4-ol commonorganicchemistry.com

This table is interactive. Click on the headers to sort.

Chemical Modifications of the N-Substituent and Chlorophenyl Moiety

Beyond the piperidine core, the N-(2-chlorobenzyl) group offers further opportunities for synthetic modification. These modifications can be broadly categorized into cleavage of the N-C bond to deprotect the piperidine nitrogen, and reactions involving the chlorophenyl ring.

N-Debenzylation: The N-benzyl group is a common protecting group for amines and can be removed under various conditions. The most widely used method is catalytic hydrogenation. nih.gov This process, often referred to as hydrogenolysis, involves reacting the N-benzylpiperidine derivative with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). sciencemadness.orgnih.gov The reaction cleaves the benzylic C-N bond, releasing toluene (B28343) and the free secondary amine (piperidin-4-one), which can then be functionalized with different substituents. The efficiency of this reaction can sometimes be hampered by catalyst poisoning from the amine substrate or product, but additives like acids can mitigate this effect. nih.gov

Reactions of the Chlorophenyl Ring: The chlorine atom on the phenyl ring can potentially undergo reactions typical of aryl halides. These include nucleophilic aromatic substitution (SₙAr) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.org The 2-chlorobenzyl moiety in the title compound lacks such strong activation, making standard SₙAr reactions challenging under mild conditions. libretexts.orgnih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Negishi, or Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds at the site of the aryl halide. organic-chemistry.orgnih.govresearchgate.net These reactions would allow for the substitution of the chlorine atom with a variety of aryl, alkyl, or amino groups, significantly diversifying the structure. The feasibility of these reactions on the this compound substrate would depend on the compatibility of the chosen catalytic system with the other functional groups present in the molecule.

Investigations into Reaction Mechanisms (e.g., Mannich Condensation Mechanisms)

The synthesis of the piperidin-4-one scaffold is a classic example of the Mannich reaction, a three-component condensation that is fundamental to the construction of many nitrogen-containing heterocyclic systems. commonorganicchemistry.com Understanding its mechanism provides insight into the formation and inherent reactivity of the piperidone ring.

The reaction typically involves an aromatic aldehyde (e.g., 2-chlorobenzaldehyde), a primary amine (e.g., methylamine, or ammonia via ammonium (B1175870) acetate), and a ketone with two active α-hydrogens (e.g., acetone (B3395972) or ethyl methyl ketone). nih.gov The mechanism proceeds through the following key steps:

Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration to form a reactive electrophilic species known as an iminium ion (or Schiff base). chemicalbook.com

Enol/Enolate Formation: Concurrently, the ketone component tautomerizes to its enol form or is deprotonated to form an enolate. chemicalbook.com

Nucleophilic Attack: The electron-rich enol or enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms the initial β-aminocarbonyl compound, known as a Mannich base. chemicalbook.com

Cyclization: Since two equivalents of the aldehyde and one of the ketone are used, a second Mannich reaction occurs on the other side of the ketone. The resulting acyclic intermediate then undergoes an intramolecular cyclization via condensation between the amine and the second carbonyl group, followed by dehydration to form the piperidin-4-one ring.

This one-pot synthesis is highly efficient for creating symmetrically or unsymmetrically substituted 2,6-diarylpiperidin-4-ones, demonstrating a powerful application of multicomponent reaction principles in heterocyclic chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Chlorophenyl Methyl Piperidin 4 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Analysis and Proton Signal Assignments

The ¹H NMR spectrum of 1-[(2-Chlorophenyl)methyl]piperidin-4-one is anticipated to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 2-chlorobenzyl group. The protons on the piperidine ring adjacent to the nitrogen atom (C2 and C6) would likely appear as multiplets in the downfield region, typically between δ 2.5 and 3.0 ppm, due to the deshielding effect of the nitrogen. The protons at the C3 and C5 positions, adjacent to the carbonyl group, are also expected to be observed as multiplets in a similar region.

The benzylic protons of the 2-chlorobenzyl group would present as a singlet, integrating to two protons, in the range of δ 3.5-3.7 ppm. The aromatic protons of the 2-chlorophenyl ring are expected to appear as a complex multiplet pattern in the downfield region, typically between δ 7.2 and 7.5 ppm, due to the influence of the chlorine substituent and their respective coupling interactions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Piperidine H2, H62.5 - 3.0m
Piperidine H3, H52.5 - 3.0m
Benzyl (B1604629) CH₂3.5 - 3.7s
Aromatic CH7.2 - 7.5m

¹³C NMR Spectral Analysis and Carbon Signal Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C4) of the piperidin-4-one ring is the most deshielded and is expected to appear as a singlet at a chemical shift greater than δ 200 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) would likely resonate in the range of δ 50-60 ppm. The carbons at the C3 and C5 positions are expected to appear at approximately δ 40-50 ppm.

The benzylic carbon of the 2-chlorobenzyl group is anticipated to have a chemical shift in the range of δ 60-65 ppm. The aromatic carbons of the 2-chlorophenyl ring will show signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom exhibiting a distinct chemical shift due to the halogen's electronic effect.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Piperidine C4)> 200
Piperidine C2, C650 - 60
Piperidine C3, C540 - 50
Benzyl CH₂60 - 65
Aromatic C-Cl~134
Aromatic CH127 - 132
Aromatic C (ipso)~135

Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the protons at C2/C6 and C3/C5 of the piperidine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Vibrational Mode Analysis of Characteristic Functional Groups

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1710-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring would likely be observed in the range of 1100-1200 cm⁻¹.

The aromatic C-H stretching vibrations of the 2-chlorophenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and benzyl groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would give rise to a characteristic absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1710 - 1725Strong
Aromatic C-H> 3000Medium
Aliphatic C-H< 3000Medium
C-N (Tertiary Amine)1100 - 1200Medium
C-Cl700 - 800Medium-Strong

Fourier Transform Raman Spectroscopy

Fourier Transform Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration would also be observable in the Raman spectrum, although its intensity might be weaker compared to the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes of the 2-chlorophenyl group, often give rise to strong and sharp signals in the Raman spectrum, typically in the region of 1000-1600 cm⁻¹. The C-Cl stretching vibration is also expected to be Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information regarding the elemental composition and structure of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy (typically within 5 ppm). For this compound, the molecular formula is C₁₂H₁₄ClNO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The precise measurement of the monoisotopic mass of the molecular ion ([M]+• or [M+H]+) allows for the calculation of its elemental composition, confirming the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Table 1: Elemental Composition and High-Resolution Mass Data for C₁₂H₁₄ClNO.
AttributeValue
Molecular FormulaC₁₂H₁₄ClNO
Nominal Mass223 g/mol
Monoisotopic Mass223.07639 Da
Calculated m/z for [M+H]⁺224.08367
Calculated m/z for [M+Na]⁺246.06561

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of N-benzyl piperidine derivatives is well-documented and typically involves specific bond cleavages that help confirm the molecular structure. nih.gov

For this compound, the most anticipated fragmentation pathways under electron ionization (EI) include:

Benzylic C-N bond cleavage: This is often the most favorable fragmentation pathway for N-benzyl amines. libretexts.org It results in the formation of a stable chlorotropylium cation. The cleavage of the bond between the benzyl group and the piperidine nitrogen would yield a fragment with an m/z of 125, corresponding to the 2-chlorobenzyl cation ([C₇H₆Cl]⁺). This fragment is frequently observed as the base peak in the mass spectra of such compounds.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is another common pathway for cyclic amines. This would result in the loss of ethylene (B1197577) (C₂H₄) from the ring, leading to the formation of a stable iminium ion.

Cleavage adjacent to the carbonyl group: The ketone functionality can direct fragmentation through α-cleavage, leading to the loss of CO or C₃H₅O fragments.

Table 2: Proposed Mass Spectrometry Fragments for this compound.
m/zProposed Fragment Ion FormulaDescription of Cleavage
223/225[C₁₂H₁₄ClNO]⁺•Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern)
125/127[C₇H₆Cl]⁺Chlorotropylium cation via benzylic C-N cleavage (often the base peak)
98[C₅H₈NO]⁺Fragment resulting from the loss of the chlorobenzyl group
96[C₅H₆NO]⁺Piperidinone ring fragment after hydrogen rearrangement and loss
70[C₄H₈N]⁺Fragment from cleavage within the piperidine ring

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, provides valuable insights into the expected molecular geometry. nih.goviucr.org Single crystal X-ray diffraction (SC-XRD) analysis would confirm the connectivity of the atoms and provide precise measurements of geometric parameters. The data obtained would be the ultimate proof of the compound's structure, revealing the spatial arrangement of the 2-chlorophenyl group relative to the piperidin-4-one ring.

Table 3: Representative Bond Lengths and Angles from a Structurally Similar Compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. nih.gov
ParameterTypical Value
C-N (amide)~1.34 Å
C-N (alkyl)~1.46 Å
C=O~1.23 Å
C-Cl~1.74 Å
C-N-C (angle)~112-120°
O=C-N (angle)~120°

Conformational Analysis of the Piperidine Ring (e.g., Chair, Boat Conformations)

The six-membered piperidine ring is not planar and can adopt several conformations, with the "chair" form being the most stable and predominant. chemrevlett.comnih.gov In numerous crystallographic studies of substituted piperidin-4-ones, the piperidine ring is consistently found in a chair conformation. nih.govchemrevlett.comniscpr.res.in This conformation minimizes both angular and torsional strain, placing larger substituents in the more stable equatorial positions to reduce steric hindrance.

For this compound, the piperidine ring is expected to adopt a stable chair conformation. The N-(2-chlorobenzyl) group would likely occupy an equatorial position to minimize steric interactions. The degree of puckering in the ring can be quantified using parameters such as those defined by Cremer and Pople. For instance, in the related structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the ring puckering parameters confirm a distinct chair conformation. nih.goviucr.org While boat or twist-boat conformations are energetically less favorable, they can exist in specific derivatives or when the molecule is constrained, for example, by binding to a protein. chemrevlett.comnih.gov

Characterization of Intermolecular and Intramolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular forces. For this compound, several types of interactions are expected to stabilize the crystal lattice. Analysis of similar crystal structures reveals the nature of these forces. nih.goviucr.org

C-H···O Interactions: The carbonyl oxygen (C=O) of the piperidin-4-one ring is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving hydrogen atoms from the piperidine ring or the chlorobenzyl group of neighboring molecules are likely to be a key feature, often linking molecules into chains or more complex networks. nih.goviucr.org

C-H···π Interactions: The electron-rich aromatic ring of the chlorophenyl group can interact with hydrogen atoms from adjacent molecules, forming C-H···π interactions. These are important for stabilizing the crystal packing, often linking molecular chains together. nih.gov

Intramolecular interactions, such as close contacts between atoms that define the molecular conformation, would also be precisely characterized by X-ray crystallography.

General methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate the electronic structure and geometry of piperidine-containing molecules. nanobioletters.comresearchgate.net These studies often involve geometry optimization to determine the most stable conformations and to analyze their energy landscapes. nih.govcell.com Furthermore, computational methods are utilized to predict spectroscopic parameters, such as NMR and IR spectra, and to correlate these predictions with experimental data. nih.gov The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of charge distribution are also standard practices in the theoretical investigation of these systems. nanobioletters.com

In the realm of molecular modeling, Quantitative Structure-Activity Relationship (QSAR) methodologies are frequently applied to piperidine analogs to understand the relationship between their chemical structures and biological or chemical properties. nih.govnih.govresearchgate.net These models are valuable tools in the rational design of new compounds with desired characteristics.

While these general approaches are well-established for the study of piperidine derivatives, detailed research findings, specific data tables, and in-depth analysis pertaining exclusively to this compound could not be located in the provided search results. Therefore, a comprehensive article with the requested specific data and detailed findings for this particular compound cannot be generated at this time.

Computational and Theoretical Studies on 1 2 Chlorophenyl Methyl Piperidin 4 One Systems

Molecular Modeling and Simulation Approaches

Theoretical Investigations of Reaction Energetics and Pathways

A thorough review of scientific literature reveals a lack of specific theoretical investigations into the reaction energetics and pathways for 1-[(2-Chlorophenyl)methyl]piperidin-4-one. Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the stability of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model chemical reactions.

For a compound like this compound, theoretical studies could provide valuable data on various potential reactions, such as nucleophilic additions to the carbonyl group, reactions at the alpha-carbon, or transformations involving the piperidine (B6355638) ring. Such studies would typically involve the calculation of thermodynamic and kinetic parameters to map out the potential energy surface of the reaction.

Table 1: Hypothetical Data Table of Calculated Activation Energies for a Reaction of this compound

As no specific data is available, this table is a hypothetical representation of what such a data table might look like.

Reaction Pathway Computational Method Solvent Model Activation Energy (kcal/mol)
Nucleophilic Addition (Route A) B3LYP/6-31G(d) PCM (Water) 25.4

Table 2: Hypothetical Data Table of Calculated Reaction Enthalpies

This table is a hypothetical illustration of the kind of data that would be generated from computational studies.

Reaction Computational Level Basis Set ΔH (kcal/mol)
Reduction of Carbonyl DFT/B3LYP 6-311+G(d,p) -15.7

The absence of such specific computational data for this compound in the public domain highlights a gap in the current body of research and suggests an opportunity for future investigation in this area.

Derivatives, Analogues, and Structure Property Relationships of N Substituted Piperidin 4 Ones

Design and Synthesis of Novel Analogues of 1-[(2-Chlorophenyl)methyl]piperidin-4-one

The design of novel analogues of this compound is centered on modifying its three primary structural components: the N-(2-chlorobenzyl) group, the piperidin-4-one core, and the substituents on the piperidine (B6355638) ring. The primary synthetic route for creating the core piperidin-4-one ring is the Mannich condensation. rdd.edu.iqchemrevlett.com This one-pot multicomponent reaction typically involves condensing an aromatic aldehyde, a ketone (like acetone (B3395972) or butanone), and an amine source (such as ammonium (B1175870) acetate) in an alcoholic solvent. rdd.edu.iqresearchgate.netresearchgate.net

The synthesis of N-substituted piperidin-4-ones can be achieved by using a primary amine in the Mannich reaction instead of ammonia (B1221849), which directly installs the desired N-substituent. Alternatively, a pre-formed piperidin-4-one can be N-alkylated or N-arylated in a subsequent step.

Strategies for designing novel analogues include:

Introducing substituents on the piperidine ring: Alkyl or aryl groups can be added at the C-3 and C-5 positions by selecting an appropriate ketone for the Mannich condensation (e.g., using butanone to introduce a methyl group). researchgate.net

Modifying the N-substituent: The (2-chlorophenyl)methyl group can be replaced with other substituted benzyl (B1604629) groups, alkyl chains, or different aromatic and heterocyclic systems to alter steric and electronic properties.

Altering the piperidin-4-one core: The carbonyl group at the C-4 position can be derivatized to form oximes, hydrazones, or reduced to a hydroxyl group, creating a new series of compounds with different chemical reactivity. rdd.edu.iq

Creating spirocyclic systems: A novel analogue of the related compound Alogliptin was synthesized by incorporating a spirocyclic cyclopropyl (B3062369) moiety onto the piperidine ring, demonstrating a strategy for introducing significant conformational constraints. beilstein-journals.org

The following table summarizes various synthetic approaches for piperidin-4-one derivatives.

Synthesis Method Reactants Key Features Reference
Mannich CondensationAromatic aldehyde, ketone, ammonium acetate (B1210297)One-pot synthesis of the core piperidin-4-one ring. rdd.edu.iqchemrevlett.com
N-AlkylationPiperidin-4-one, alkyl halideIntroduction of various substituents on the nitrogen atom. researchgate.net
Reductive AminationN-Boc-piperidin-4-one, aniline (B41778) derivativeSynthesis of N-substituted piperidin-4-amines. researchgate.net
DerivatizationPiperidin-4-one, hydroxylamine (B1172632) or hydrazinesModification of the C-4 carbonyl group. rdd.edu.iq

Systematic Structural Modifications and their Impact on Chemical Properties

Altering the substitution pattern on the phenyl ring of the N-benzyl group directly impacts the electronic environment of the entire molecule. The position and nature of the substituent are critical.

Electronic Effects: Replacing the ortho-chloro substituent with electron-donating groups (EDGs) like methoxy (B1213986) (–OCH3) or methyl (–CH3) increases the electron density on the benzyl group and, by extension, the nitrogen atom. This can enhance the nitrogen's basicity. Conversely, introducing electron-withdrawing groups (EWGs) like nitro (–NO2) or trifluoromethyl (–CF3) decreases the nitrogen's basicity.

Steric Effects: The position of the substituent influences the steric hindrance around the nitrogen atom. An ortho substituent, as in the parent compound, provides more steric bulk near the reaction center compared to a meta or para substituent. This can affect the accessibility of the nitrogen's lone pair of electrons and influence reaction rates. In a study of 1-amidino-4-phenylpiperazines, an ortho-methyl or ortho-methoxy substituent was well-tolerated and resulted in effective compounds. nih.gov

The following table illustrates the predicted effects of different substituents on the chemical properties of the N-benzylpiperidine-4-one core.

Substituent (on Phenyl Ring) Position Electronic Effect Predicted Impact on Nitrogen Basicity
-OCH3paraElectron-donatingIncrease
-CH3paraElectron-donatingIncrease
-H-NeutralBaseline
-ClparaElectron-withdrawingDecrease
-NO2paraStrongly electron-withdrawingSignificant Decrease

Modifying the six-membered piperidine ring can lead to new heterocyclic systems with distinct conformational and reactivity profiles.

Ring Expansion: Piperidine derivatives can be converted into seven-membered azepanes. One method involves a stereoselective and regioselective ring expansion, which has been successfully applied to create diastereomerically pure azepane derivatives. rsc.org The synthesis of functionalized azepines has also been achieved through transition metal-catalyzed reactions, highlighting the importance of this larger ring system in bioactive molecules. nih.gov

Ring Contraction: Piperidines can undergo ring contraction to form five-membered pyrrolidine (B122466) rings. A photomediated approach using a Norrish type II reaction variant has been developed for this transformation. nih.gov This method is applicable to a range of saturated heterocycles and can be used for late-stage molecular remodeling. nih.gov

Other Modifications: The functionalization of the pre-existing piperidine ring is a common strategy. researchgate.net This can involve introducing substituents or creating fused-ring systems. For example, selective catalytic hydrogenation of a pyridine (B92270) ring attached to an indan-1,3-dione system led to a novel ring cyclization-expansion reaction, forming a nine-membered nitrogen-containing heterocycle. researchgate.net

The N-substituent is a critical determinant of the chemical properties of piperidin-4-ones. Replacing the (2-chlorophenyl)methyl group can significantly alter the molecule's reactivity.

N-Alkyl vs. N-Aryl: Varying the N-alkyl substituent (e.g., methyl, linear alkyl, α-branched alkyl) generally has a minimal impact on the regioselectivity of reactions like iminium ion formation. acs.org However, the nature of the substituent does influence the nitrogen's basicity and nucleophilicity.

N-Acyl and N-Carbamoyl Groups: The introduction of an electron-withdrawing N-acyl group (e.g., N-propionyl) significantly reduces the basicity of the piperidine nitrogen. This change can alter the ring's conformation; for instance, some N-acyl derivatives adopt a disordered twist-boat conformation instead of the typical chair. chemrevlett.com

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies, including Quantitative Structure-Activity Relationship (QSAR) analyses, aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. nih.govresearchgate.net These studies use molecular descriptors that quantify steric, electronic, and hydrophobic properties.

For piperidine derivatives, these studies have revealed key insights:

Electronic Factors: The reactivity of piperidine nitroxide derivatives was shown to correlate with their redox potential. Computational studies indicated a relationship between the reduction rate and the SOMO-LUMO energy gap, suggesting that electronic factors are primary determinants of the radical's stability. researchgate.netsemanticscholar.org

Steric and Lipophilic Factors: In a series of pyridazine (B1198779) derivatives with a benzylpiperidine moiety, the introduction of a lipophilic environment at a specific position was favorable for activity. nih.gov However, isosteric replacements or modifications of the benzylpiperidine portion itself were found to be detrimental, indicating a precise structural requirement for interaction with its target. nih.gov

Predictive Models: QSAR models have been developed for various piperidine-containing scaffolds. researchgate.net These models can help predict the properties of newly designed analogues and provide insights into the key structural features that govern their function, aiding in the rational design of new compounds. researchgate.netmdpi.com

Stereochemical Aspects of Piperidin-4-one Derivatives

The stereochemistry of the piperidin-4-one ring and its substituents is crucial in determining the molecule's three-dimensional shape and, consequently, its chemical properties.

Ring Conformation: The piperidin-4-one ring typically adopts a stable chair conformation. niscpr.res.in In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions. Generally, larger substituents prefer the equatorial position to minimize steric strain. niscpr.res.in Most 2,6-diarylpiperidin-4-ones exist in a chair conformation with the aryl groups oriented equatorially. chemrevlett.com

Influence of Substituents: The presence of substituents can, in some cases, lead to a flattening of the chair or adoption of alternative conformations like a twist-boat. chemrevlett.comniscpr.res.in For example, the introduction of a chloro group at the C-3 position does not fundamentally change the chair conformation but can cause slight flattening of the ring in some derivatives. niscpr.res.in

Stereoselective Reactions: The stereochemistry of the ring dictates the facial selectivity of reactions at the C-4 carbonyl group. For example, the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-one with a Grignard reagent leads to the synthesis of specific diastereomers of the corresponding piperidin-4-ol. nih.govfigshare.com Similarly, 1,3-dimethyl-4-piperidone reacts stereospecifically with potassium cyanide to yield the trans (3-Me/4-OH) cyanohydrin, demonstrating the influence of existing stereocenters on the outcome of a reaction. ingentaconnect.com The conformational and stereochemical features of these compounds are often established using techniques like 1H NMR, 13C NMR, and NOESY spectroscopy. nih.govfigshare.com

Analytical Methodologies for Characterization and Quantification in Research Settings

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is an indispensable tool in synthetic chemistry for separating and analyzing compounds. For a substituted piperidin-4-one like 1-[(2-Chlorophenyl)methyl]piperidin-4-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for determining purity and identifying any related substances or impurities that may be present from the synthetic process.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of piperidine (B6355638) derivatives. nih.govresearchgate.net This technique is well-suited for non-volatile and thermally sensitive compounds. In a typical RP-HPLC setup for a piperidin-4-one analogue, a non-polar stationary phase, most commonly a C18 column, is used with a polar mobile phase. nih.govresearchgate.netwiley-vch.de

The mobile phase often consists of a mixture of water (frequently containing an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govwiley-vch.deresearcher.liferesearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient separation of compounds with varying polarities. nih.govwiley-vch.de Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic chlorophenyl ring in the target molecule allows for strong UV absorbance. wiley-vch.de

While specific validated methods for this compound are not extensively detailed in publicly accessible literature, the analytical conditions for similar piperidine-containing structures provide a strong foundational methodology. For instance, a study on piperidine derivatives used a Gemini C18 column with a mobile phase of 0.1% TFA in water and acetonitrile, employing a gradient from 5% to 95% acetonitrile. nih.gov Another method for a piperidone analogue of curcumin (B1669340) utilized a C18 column with an isocratic mobile phase, achieving a retention time of 5.8 ± 0.92 minutes. researchgate.net

ParameterTypical Conditions for Piperidin-4-one Analogues
Stationary Phase Reversed-phase C18 (silica-based) nih.govresearchgate.netwiley-vch.de
Mobile Phase Acetonitrile and/or Methanol with acidified water (e.g., 0.1% TFA) nih.govwiley-vch.de
Elution Mode Gradient or Isocratic nih.govresearchgate.net
Flow Rate 0.8 - 1.2 mL/min nih.govwiley-vch.de
Detection UV-VIS Detector (e.g., 210, 254 nm) nih.govwiley-vch.de
Column Temperature Ambient or controlled (e.g., 30 °C) researcher.liferesearchgate.net

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of this compound, particularly for assessing its volatility and thermal stability, as well as for identifying volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides an exceptional level of specificity for compound identification. nih.govumich.edujfda-online.com

For the analysis of structurally related compounds like ketamine and its analogues, GC-MS is a frequently reported method. nih.govumich.edujfda-online.comresearchgate.netnih.gov The compound is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. A common stationary phase for this type of analysis is a polysiloxane-based column, such as one coated with 5% phenyl-methylpolysiloxane. umich.edu

In some cases, derivatization may be employed to improve the chromatographic properties of the analyte, such as its volatility and thermal stability, and to enhance detection sensitivity. nih.govumich.edu For instance, acylation or silylation are common derivatization techniques used for related compounds containing amine functionalities. nih.gov The mass spectrometer detector then fragments the eluted compound, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.

ParameterTypical Conditions for Related Compounds (e.g., Ketamine Analogues)
Stationary Phase Polysiloxane-based columns (e.g., OV-17, 5% phenyl-methylpolysiloxane) umich.edu
Carrier Gas Helium umich.edu
Injection Mode Split/Splitless
Temperature Program A temperature gradient (e.g., starting at a lower temperature and ramping up) is used to separate components. umich.edu
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govjfda-online.com
Derivatization May be used (e.g., acylation, silylation) to improve volatility and peak shape. nih.gov

Integration of Analytical Techniques for Comprehensive Characterization

For a thorough and robust characterization of this compound, a single analytical technique is often insufficient. A comprehensive approach involves the integration of multiple methodologies. HPLC is typically used to determine the purity profile, quantifying the main component and any non-volatile impurities. wiley-vch.de Concurrently, GC-MS can be used to identify and quantify volatile impurities and confirm the identity of the main peak through its mass spectrum. jfda-online.com

The combination of these techniques ensures that a wide range of potential impurities, from starting materials to by-products, are detected and identified. The orthogonal nature of these methods—one based on liquid-phase partitioning (HPLC) and the other on gas-phase volatility (GC)—provides a high degree of confidence in the analytical results. This comprehensive characterization is essential for quality control in research and manufacturing settings, ensuring the compound's identity, purity, and quality.

Broader Research and Industrial Relevance of Piperidin 4 One Scaffolds Non Pharmacological Applications

Role as Key Building Blocks and Intermediates in Complex Organic Synthesis

Piperidin-4-one and its derivatives are highly versatile intermediates in the synthesis of a wide array of complex organic molecules. nih.govnih.govchemrevlett.com Their utility stems from the presence of multiple reactive sites: the nitrogen atom, the carbonyl group, and the α-protons to the carbonyl group. This allows for a variety of chemical transformations, making them ideal starting materials for constructing more intricate molecular architectures. nih.gov

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and alkaloids. chemrevlett.com Consequently, synthetic routes to these complex natural products often rely on piperidin-4-one-based intermediates. The ability to introduce substituents at various positions on the piperidine ring with stereochemical control is crucial for the total synthesis of these biologically active compounds. nih.gov

Furthermore, the reactivity of the carbonyl group in piperidin-4-ones allows for the construction of spirocyclic systems and condensed heterocyclic frameworks. These complex structures are of significant interest in various fields of chemistry, including materials science and coordination chemistry. The development of novel synthetic methodologies, such as cascade reactions and multi-component reactions involving piperidin-4-one scaffolds, continues to expand their utility as foundational building blocks in modern organic synthesis. nih.gov

Applications in Chemical Processes

While piperidine itself is utilized as a solvent and a base in organic synthesis, the applications of piperidin-4-one scaffolds in these areas are more specialized. ijnrd.org The functionalized nature of piperidin-4-ones allows for their incorporation into more complex catalytic systems. For instance, palladium(II) complexes bearing substituted piperidin-4-one ligands have been synthesized and investigated for their catalytic activity. researchgate.net These complexes can act as recoverable and reusable catalysts in various organic transformations.

The field of organocatalysis has also seen the application of piperidine derivatives, where the piperidine moiety acts as the catalytic unit. researchgate.netnih.gov These catalysts are often employed in asymmetric synthesis to produce chiral molecules with high enantioselectivity.

Moreover, the structural framework of piperidin-4-one can be incorporated into ionic liquids and deep eutectic solvents (DESs). rsc.orgwikipedia.org Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low volatility and thermal stability. google.com Deep eutectic solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, also exhibit properties of green solvents. nih.govbiointerfaceresearch.commdpi.comacs.org Piperidinium-based ionic liquids have been explored as electrolytes in high-temperature supercapacitors. rsc.orgrsc.org The tunability of the piperidin-4-one structure allows for the design of task-specific ionic liquids and DESs with desired physicochemical properties for various applications, including as reaction media and in separation processes.

The piperidine structural motif has a historical and ongoing significance in the rubber industry. Piperidine and its derivatives have been recognized for their ability to accelerate the vulcanization of rubber. kglmeridian.com Specifically, derivatives like piperidyl pentamethylenedithiocarbamate, formed from the reaction of piperidine with carbon disulfide, were among the first ultra-accelerators to gain commercial importance. kglmeridian.com Another example is piperidine-S-tert-butylthiosulfenyl dithiocarbamate, which has been employed as a vulcanization accelerator for both natural and synthetic rubbers. google.com While the direct use of unsubstituted piperidin-4-one as a primary accelerator is not widely documented, its derivatives can be tailored for such applications.

Beyond rubber acceleration, piperidin-4-one derivatives have found utility as stabilizers for synthetic polymers. Certain 4-piperidone (B1582916) derivatives have been shown to exhibit high stabilizing effects against the photo- and thermal-deterioration of polymers. google.com This makes them valuable additives in the plastics and polymer industries to enhance the durability and lifespan of materials. The ability to modify the substituents on the piperidin-4-one ring allows for the fine-tuning of their stabilizing properties for different types of polymers.

The versatile chemistry of the piperidin-4-one scaffold also lends itself to the synthesis of novel polymers and materials. The reactive sites on the molecule can be used to incorporate the piperidin-4-one unit into polymer backbones or as pendant groups, potentially imparting unique properties to the resulting materials, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

Piperidin-4-one derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can occur through the heteroatoms present in the molecule, namely the nitrogen of the piperidine ring and the oxygen of the carbonyl group, which can donate lone pairs of electrons to the vacant d-orbitals of the metal. The presence of aromatic rings and other functional groups on the piperidin-4-one scaffold can further enhance the adsorption and protective efficiency.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have been employed to evaluate the performance of these inhibitors. The results of these studies provide insights into the mechanism of inhibition and the effectiveness of different piperidin-4-one derivatives.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%)
2,6-diphenyl-3-methylpiperidin-4-oneMild Steel1 M HCl> 90
2,6-bis(4-methoxyphenyl)piperidin-4-oneMild Steel1 M HCl> 95
N-benzyl-2,6-diphenylpiperidin-4-oneCarbon Steel0.5 M H2SO4~ 85

This table presents illustrative data based on typical findings in corrosion inhibition studies of piperidin-4-one derivatives. Actual efficiencies can vary based on experimental conditions.

Contributions to Green Chemistry in Industrial Production

In recent years, there has been a significant push towards the development of more environmentally benign chemical processes, a concept known as green chemistry. The synthesis of piperidin-4-one derivatives has been a target for such improvements, moving away from traditional methods that may involve hazardous reagents and solvents.

One notable advancement is the use of deep eutectic solvents (DESs) as a reaction medium for the synthesis of piperidin-4-ones. nih.gov DESs are biodegradable, have low toxicity, and can often be recycled, making them a greener alternative to volatile organic solvents. nih.govbiointerfaceresearch.commdpi.com The use of DESs can lead to higher yields, shorter reaction times, and simpler work-up procedures.

Furthermore, research into catalytic methods for the synthesis of piperidin-4-ones contributes to the principles of green chemistry. The use of efficient and recyclable catalysts reduces waste and energy consumption. researchgate.net The development of one-pot, multi-component reactions for the synthesis of highly functionalized piperidin-4-ones is another green aspect, as it reduces the number of synthetic steps, minimizes waste generation, and improves atom economy. nih.gov

Future Directions in the Fundamental Chemistry of Piperidin-4-ones

The field of piperidin-4-one chemistry continues to evolve, with several promising avenues for future research. A key area of focus is the development of novel and more efficient catalytic systems for the synthesis and functionalization of the piperidin-4-one scaffold. This includes the design of new organocatalysts and metal-based catalysts for asymmetric transformations, which are crucial for the synthesis of chiral molecules. researchgate.netresearchgate.netnih.gov

The exploration of piperidin-4-one derivatives in material science is another burgeoning area. This includes their incorporation into advanced polymers, metal-organic frameworks (MOFs), and other functional materials. google.com The unique properties of the piperidin-4-one scaffold could be harnessed to create materials with novel electronic, optical, or catalytic properties.

Furthermore, the application of piperidin-4-one-based scaffolds in the design of novel ionic liquids and deep eutectic solvents with tailored properties for specific applications is a field with considerable potential. rsc.orgwikipedia.orgrsc.org As the demand for greener and more sustainable chemical processes grows, the role of piperidin-4-one chemistry in developing these environmentally friendly solvent systems is likely to expand.

Finally, continued investigation into the fundamental reactivity of the piperidin-4-one ring system will undoubtedly lead to the discovery of new and unexpected chemical transformations, further solidifying its importance as a versatile scaffold in modern chemistry.

Q & A

Basic: What are the key synthetic strategies for preparing 1-[(2-Chlorophenyl)methyl]piperidin-4-one, and how can reaction yields be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the alkylation of piperidin-4-one with 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of piperidin-4-one to benzyl halide), temperature (60–80°C), and reaction time (12–24 hours). Catalytic additives like tetrabutylammonium bromide (TBAB) can enhance reactivity by phase-transfer effects . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:
Referencing Safety Data Sheets (SDS) for analogous piperidin-4-one derivatives, key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates or vapors during weighing or heating.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related piperidin-4-one derivatives, SCXRD confirmed chair conformations of the piperidine ring and spatial orientation of substituents (e.g., equatorial vs. axial positions) . Parameters to prioritize:

  • Data Quality: Ensure resolution < 0.8 Å and R-factor < 0.04.
  • Refinement: Use software like SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Validation: Cross-check with computational models (DFT) to validate bond lengths and angles .

Advanced: What chromatographic methods are suitable for analyzing impurities in this compound?

Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Key parameters:

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of methanol and phosphate buffer (pH 4.6) at 1.0 mL/min .
  • Validation: Assess linearity (R² > 0.999), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL). For chiral impurities, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents are recommended .

Advanced: How do structural modifications of the 2-chlorophenyl group impact the biological activity of piperidin-4-one derivatives?

Answer:
Structure-activity relationship (SAR) studies on analogs show:

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance binding to targets like serotonin receptors due to increased electronegativity.
  • Positional Effects: 2-Chloro substitution on the phenyl ring improves metabolic stability compared to 3- or 4-substituted analogs .
  • Bulkier Substituents: Reduce bioavailability but may increase selectivity. For example, 2-chlorobenzyl derivatives exhibit higher CNS penetration than 4-methoxy analogs .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR: ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.4–2.8 ppm (piperidinyl CH₂), δ 3.7 ppm (N-CH₂-Ar), and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms carbonyl (C=O) at ~208 ppm .
  • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bend) .
  • Mass Spectrometry: ESI-MS typically displays [M+H]⁺ peaks at m/z 224.1 (calculated for C₁₂H₁₄ClNO) .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:
Tools like SwissADME or ADMET Predictor™ estimate:

  • Lipophilicity (LogP): ~2.5, indicating moderate blood-brain barrier penetration.
  • Solubility: ~0.1 mg/mL in water, necessitating formulation with co-solvents (e.g., PEG 400).
  • CYP450 Interactions: Predicted inhibition of CYP2D6 (IC₅₀ ~5 μM) via molecular docking (PDB: 3TDA) . Validate with in vitro microsomal assays for clinical relevance.

Advanced: What strategies mitigate racemization during the synthesis of chiral piperidin-4-one derivatives?

Answer:

  • Chiral Catalysts: Use (R)-BINAP or Proline-derived organocatalysts to enforce enantioselectivity.
  • Low-Temperature Conditions: Reactions at –20°C reduce thermal racemization.
  • Analytical Monitoring: Chiral HPLC (e.g., Daicel Chiralcel OD-H column) tracks enantiomeric excess (>98% ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.